molecular formula C13H18N4O B2876070 N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine CAS No. 2176126-12-6

N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2876070
CAS No.: 2176126-12-6
M. Wt: 246.314
InChI Key: SXBAMJHSQLQFQK-UHFFFAOYSA-N
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Description

N-(1-Cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine is a nitrogen-containing heterocyclic compound featuring a pyrimidin-2-amine core linked to a substituted azetidine moiety. The azetidine ring (a four-membered saturated heterocycle) is functionalized at the 1-position with a cyclopentanecarbonyl group, introducing both rigidity and lipophilicity. This structural motif is characteristic of kinase inhibitors or receptor-targeting agents, where the pyrimidine scaffold often serves as a hinge-binding domain, while the substituents modulate selectivity and pharmacokinetic properties .

These analogs highlight the importance of substituent chemistry in tuning molecular interactions and biological activity.

Properties

IUPAC Name

cyclopentyl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c18-12(10-4-1-2-5-10)17-8-11(9-17)16-13-14-6-3-7-15-13/h3,6-7,10-11H,1-2,4-5,8-9H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBAMJHSQLQFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyclopentanecarbonylazetidin-3-yl)pyrimidin-2-amine involves its interaction with molecular targets such as protein kinases. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs are derived from substitutions on the pyrimidin-2-amine core or modifications to the azetidine/cyclopentane groups. Below is a comparative analysis based on evidence from synthesis, characterization, and therapeutic applications:

Table 1: Structural and Physicochemical Comparison
Compound ID/Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1-Cyclopentanecarbonylazetidin-3-yl Not explicitly provided (inferred: ~C₁₃H₁₈N₄O) ~246.3 Likely kinase inhibitor; enhanced metabolic stability due to azetidine
T130 Diphenyl(3-chlorophenyl)methyl C₂₃H₁₈ClN₃ 371.86 Melting point: 162–164°C; aromatic bulk may limit solubility
T134 Diphenyl[3-(trifluoromethyl)phenyl]methyl C₂₄H₁₈F₃N₃ 405.42 Electron-withdrawing CF₃ group enhances binding affinity
N-(4-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine 4-Nitrophenyl, pyridin-3-yl C₁₅H₁₂N₆O₂ 316.30 High purity (SynHet); potential use in medicinal chemistry
Compound 8 Chloroacetamide-linked phenyl C₁₈H₁₆ClN₅O 365.81 Intermediate for azide-functionalized analogs (e.g., Compound 9)

Key Comparative Findings

Substituent Effects on Bioactivity
  • Aromatic vs. Aromatic substituents (e.g., T130’s chlorophenyl) enhance π-π stacking but may reduce solubility, whereas the aliphatic cyclopentane in the target compound could mitigate this issue.
  • The cyclopentanecarbonyl group in the target compound may offer better metabolic stability .
Therapeutic Potential
  • Pyrimidin-2-amine derivatives are frequently explored as kinase inhibitors (e.g., imatinib analogs in ). The target compound’s azetidine moiety may confer selectivity for specific kinase isoforms, akin to the pyridinyl groups in SynHet’s N-(4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine .

Challenges and Opportunities

  • Data Gaps : Direct biological data (e.g., IC₅₀ values) for the target compound are absent in the evidence. Predictions are based on structural analogs.
  • Optimization : The azetidine ring’s strain could be exploited for targeted drug delivery, though synthetic complexity may increase compared to simpler phenyl analogs .

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